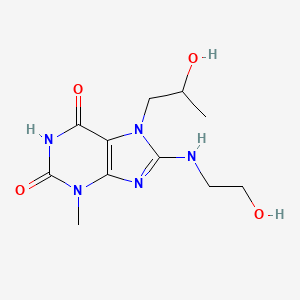
8-((2-hydroxyethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-((2-hydroxyethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C11H17N5O4 and its molecular weight is 283.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-((2-hydroxyethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 887867-64-3, is a purine derivative with potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a subject of interest in pharmacological research.
Molecular Structure
The molecular formula of the compound is C14H21N5O5, and its molecular weight is approximately 339.35 g/mol. The compound features a purine base with hydroxyl and amino functional groups that may contribute to its biological activity.
Anticancer Potential
Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines.
- Findings : Preliminary results suggest that the compound exhibits an IC50 value in the micromolar range, indicating potential effectiveness as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Cell cycle arrest |
| SF-268 | 42.30 | Inhibition of DNA synthesis |
These findings highlight the need for further investigation into the mechanisms through which this compound exerts its anticancer effects.
Anti-inflammatory Activity
In addition to its anticancer properties, purine derivatives have been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Mechanism : It is hypothesized that the hydroxyl groups in the structure enhance solubility and bioavailability, facilitating better interaction with inflammatory mediators.
Case Studies
- Study on MCF7 Cell Line : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours of exposure, suggesting a dose-dependent response.
- In Vivo Models : In animal models of inflammation, administration of the compound showed reduced levels of inflammatory markers compared to control groups.
Research Findings
Recent literature emphasizes the versatility of purine derivatives in drug design. The following highlights some key findings related to the biological activity of similar compounds:
- Cytotoxicity : Compounds with similar structures have shown varying degrees of cytotoxicity against different cancer cell lines.
- Enzyme Inhibition : Some purine derivatives have been identified as inhibitors of specific kinases involved in cancer progression.
Eigenschaften
IUPAC Name |
8-(2-hydroxyethylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4/c1-6(18)5-16-7-8(13-10(16)12-3-4-17)15(2)11(20)14-9(7)19/h6,17-18H,3-5H2,1-2H3,(H,12,13)(H,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTKPVCBAJZHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














